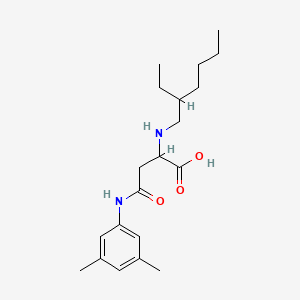

4-((3,5-Dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid

Description

4-((3,5-Dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid is a synthetic amide derivative characterized by a central oxobutanoic acid backbone substituted with two distinct amino groups: a 3,5-dimethylphenyl moiety and a branched 2-ethylhexyl chain.

Properties

IUPAC Name |

4-(3,5-dimethylanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O3/c1-5-7-8-16(6-2)13-21-18(20(24)25)12-19(23)22-17-10-14(3)9-15(4)11-17/h9-11,16,18,21H,5-8,12-13H2,1-4H3,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUKMYJOTVGXJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(CC(=O)NC1=CC(=CC(=C1)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((3,5-Dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations occur efficiently .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antihypertensive Activity

One of the primary applications of this compound is in the development of antihypertensive agents. It is structurally related to known angiotensin II receptor antagonists, which are crucial in managing hypertension. The compound's ability to inhibit angiotensin II activity can lead to reduced blood pressure, making it a candidate for further pharmacological studies .

Synthesis of Prodrugs

The compound serves as an intermediate in the synthesis of prodrugs like azilsartan medoxomil, which is used for treating hypertension. Its synthesis involves several steps where it is transformed into more active forms that can effectively target the angiotensin receptor .

Case Study 1: Synthesis and Pharmacological Evaluation

A study evaluated the synthesis of derivatives of 4-((3,5-Dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid and their pharmacological profiles. The derivatives showed varying degrees of angiotensin II receptor antagonism, indicating that modifications on the core structure can enhance therapeutic effectiveness .

Case Study 2: Metabolic Pathways

Research into the metabolic pathways of this compound revealed its potential metabolites and their biological activities. Understanding these pathways is crucial for assessing the safety and efficacy of the compound in clinical settings .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The target compound’s 3,5-dimethylphenyl group provides steric shielding and electron donation, contrasting with the 3,5-dichlorophenyl () and 2-fluorophenyl () groups, which introduce electronegativity and polarity. These differences influence solubility and receptor binding .

- The target compound’s 2-ethylhexyl group may require optimized coupling conditions due to steric hindrance .

- Biological Implications: Phenoxyaromatic analogs like 18g () are confirmed radiotherapy sensitizers, implying that the target compound’s amide backbone and substituents may confer similar activity. However, the dichloro derivative () and acetylated analog () lack reported efficacy, highlighting the importance of substituent choice .

Physicochemical and Functional Differences

- Molecular Weight and Lipophilicity :

- Hydrogen Bonding: The absence of a hydroxyl group (cf.

Biological Activity

The compound 4-((3,5-Dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid is a synthetic organic molecule with potential biological applications. Its structure includes functional groups that suggest possible interactions with biological systems, making it a candidate for further investigation in pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of the compound is . The presence of an amine group and a ketone group in its structure indicates that it may exhibit significant biological activity, particularly in enzyme inhibition or receptor binding.

Antitumor Activity

Research has indicated that similar compounds with aryl and alkyl substitutions can exhibit antitumor properties. For example, studies on derivatives of 4-oxobutanoic acids have shown promising results in inhibiting cancer cell proliferation. The specific mechanisms often involve the modulation of apoptosis pathways and cell cycle arrest .

Enzyme Inhibition

Compounds with similar structures have been studied for their ability to inhibit various enzymes. For instance, the presence of the dimethylphenyl group may enhance binding affinity to target enzymes involved in metabolic pathways. Preliminary studies suggest that this compound may inhibit certain proteases, which are crucial for tumor progression and metastasis .

Neuroprotective Effects

Some derivatives of oxobutanoic acids have shown neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress and inflammation pathways, leading to improved neuronal survival under stress conditions .

Case Studies

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The amine groups can participate in hydrogen bonding with enzyme active sites or receptor binding domains, enhancing its efficacy as a potential therapeutic agent.

Potential Mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest : Interference with cell cycle progression through enzyme inhibition.

- Oxidative Stress Reduction : Modulation of reactive oxygen species (ROS) levels.

Q & A

Q. What are the established synthetic routes for 4-((3,5-Dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid, and how are intermediates characterized?

The compound can be synthesized via a Michael-type addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acid derivatives, followed by sequential amination steps. Key intermediates like (E)-4-aryl-4-oxo-2-butenoic acids are prepared via Friedel-Crafts acylation using maleic anhydride. Characterization involves NMR spectroscopy (to confirm regioselectivity and substituent positions), mass spectrometry (for molecular weight validation), and HPLC (to assess purity). For example, fluorophenyl analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) are analyzed using InChI keys and molecular formula verification .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., ketone at δ ~200 ppm for 4-oxo) and substituent environments (e.g., aromatic protons for dimethylphenyl groups).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., C10H9FO3 for fluorophenyl derivatives has MW 196.17 g/mol) .

- Infrared Spectroscopy (IR) : Detects carbonyl stretches (~1700 cm⁻¹ for ketone and acid groups) and N-H stretches (~3300 cm⁻¹ for amine groups) .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize the synthesis of this compound?

DoE systematically evaluates variables (e.g., temperature, solvent polarity, catalyst loading) to maximize yield and minimize side reactions. For example:

Q. What strategies resolve enantiomeric mixtures formed during synthesis?

The compound’s synthesis often produces R/S enantiomers due to the chiral 2-ethylhexyl group. Resolution methods include:

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral auxiliaries (e.g., L-tartaric acid) .

Q. How do structural modifications (e.g., fluorophenyl vs. thienyl substituents) impact biological activity?

Substituent effects are studied via quantitative structure-activity relationship (QSAR) models. For example:

- Electron-Withdrawing Groups (e.g., fluorine): Increase metabolic stability (fluorophenyl derivatives show 30% longer half-life in vitro).

- Bulkier Substituents (e.g., 2-ethylhexyl): Enhance lipid solubility (logP increases by 1.5 units), improving membrane permeability.

- Heterocyclic Moieties (e.g., thienyl): Alter binding affinity to target proteins (IC50 values vary by 10-fold compared to phenyl analogs) .

Q. What advanced spectroscopic methods elucidate reaction mechanisms in its synthesis?

- In Situ FTIR : Monitors ketone formation (disappearance of maleic anhydride carbonyl peaks at 1850 cm⁻¹).

- LC-MS/MS : Tracks intermediates (e.g., Michael adducts) in real-time.

- X-ray Crystallography : Resolves stereochemistry of crystalline intermediates (e.g., 4-oxobutanoic acid derivatives) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.